molecular formula C14H10BrN3O2 B2864538 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide CAS No. 1210862-59-1

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B2864538
CAS No.: 1210862-59-1
M. Wt: 332.157
InChI Key: VJWTXOBHILDUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a phenyl group, and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Coupling with Phenyl Group: The pyrazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Bromofuran Moiety: The bromofuran moiety is introduced via a halogenation reaction, where a furan ring is brominated using a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Carboxamide: Finally, the carboxamide group is introduced through an amidation reaction, where the bromofuran derivative is reacted with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-pyrazol-3-yl)phenyl)-5-chlorofuran-2-carboxamide
  • N-(4-(1H-pyrazol-3-yl)phenyl)-5-iodofuran-2-carboxamide
  • N-(4-(1H-pyrazol-3-yl)phenyl)-5-fluorofuran-2-carboxamide

Uniqueness

5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-13-6-5-12(20-13)14(19)17-10-3-1-9(2-4-10)11-7-8-16-18-11/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWTXOBHILDUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.